molecular formula C5H3BrN2O2 B018158 2-Bromo-5-nitropyridine CAS No. 4487-59-6

2-Bromo-5-nitropyridine

Cat. No.: B018158
CAS No.: 4487-59-6
M. Wt: 202.99 g/mol
InChI Key: HUUFTVUBFFESEN-UHFFFAOYSA-N
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Description

2-Bromo-5-nitropyridine is an organic compound with the molecular formula C5H3BrN2O2 It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by bromine and nitro groups, respectively

Mechanism of Action

Target of Action

The primary target of 2-Bromo-5-nitropyridine is the respiratory system . This compound interacts with the cells in the respiratory system, leading to various physiological changes.

Mode of Action

This compound is used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters . It is also used in the synthesis of 2-pyridyl analogs

Biochemical Pathways

It is known that the compound plays a role in the synthesis of biaryls and 2-pyridyl analogs . These substances can have various downstream effects, depending on their specific structures and properties.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role in the synthesis of other compounds. For instance, in the synthesis of biaryls and 2-pyridyl analogs, the compound serves as a key intermediate . The resulting compounds could have a variety of effects, depending on their specific structures and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-nitropyridine can be synthesized through various methods. One common approach involves the bromination of 2-nitropyridine. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out in an organic solvent like acetonitrile at low temperatures to ensure regioselectivity .

Another method involves the nitration of 2-bromopyridine. This process uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position of the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and bromination reactions. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the product. The final product is typically purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

2-Bromo-5-nitropyridine can be compared with other halogenated and nitrated pyridines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUFTVUBFFESEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196327
Record name 2-Bromo-5-nitropyridine
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Molecular Weight

202.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4487-59-6
Record name 2-Bromo-5-nitropyridine
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Record name 2-Bromo-5-nitropyridine
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Record name 4487-59-6
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Record name 2-Bromo-5-nitropyridine
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Record name 2-bromo-5-nitropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2-Bromo-5-nitropyridine frequently used in studies investigating solvent effects on reactions?

A1: this compound is a particularly useful substrate for studying solvent effects in nucleophilic aromatic substitution (SNAr) reactions. Its reactivity is influenced by the ability of the solvent to engage in hydrogen bonding. Research has shown that solvents with strong hydrogen bond donor (HBD) properties, such as dimethylformamide (DMF) and dimethylsulfoxide (DMSO), can significantly impact the reaction rate. [, ] These solvents interact with the amine nucleophile, affecting its availability for the SNAr reaction with this compound.

Q2: How does the structure of this compound make it suitable for Suzuki-Miyaura coupling reactions?

A2: The presence of the bromine atom in this compound makes it an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. [] This reaction allows for the formation of a carbon-carbon bond between the aromatic ring of this compound and a variety of boronic acid derivatives. This versatility is crucial for building complex molecules, including those with biaryl motifs which are prevalent in pharmaceuticals and materials.

Q3: Can the reactivity of this compound in SNAr reactions be correlated to measurable parameters?

A3: Yes, the reactivity of this compound in SNAr reactions correlates well with both Hammett’s substituent constants and Kamlet-Taft’s solvatochromic parameters. [, ] The negative Hammett ρ value indicates that electron-donating substituents on the nucleophile accelerate the reaction. The strong correlation with Kamlet-Taft’s parameters (α, β, π*) allows for quantitative analysis of how solvent properties, such as hydrogen bond donating ability and polarity/polarizability, influence the reaction rate.

Q4: Have any computational studies been conducted on reactions involving this compound?

A4: While the provided abstracts do not mention specific computational studies, they highlight the application of multiparameter correlation analysis using Kamlet-Taft’s solvatochromic parameters. [, ] This approach indirectly incorporates computational chemistry principles by using experimentally determined solvent parameters to model and predict reactivity trends. Further computational studies, such as density functional theory (DFT) calculations, could provide deeper insights into the reaction mechanisms and transition states involved in reactions with this compound.

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